4-(2-Fluoro-benzylamino)-cyclohexanol

Medicinal Chemistry Physicochemical Profiling SAR Studies

4-(2-Fluoro-benzylamino)-cyclohexanol (CAS 1261232-01-2) is a synthetic, fluorinated aminocyclohexanol derivative with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol. The compound features a cyclohexanol core substituted at the 4-position with a 2-fluorobenzylamino group, placing a single fluorine atom at the ortho position of the pendant benzyl ring.

Molecular Formula C13H18FNO
Molecular Weight 223.29 g/mol
CAS No. 1261232-01-2
Cat. No. B3227677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-benzylamino)-cyclohexanol
CAS1261232-01-2
Molecular FormulaC13H18FNO
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=CC=CC=C2F)O
InChIInChI=1S/C13H18FNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9H2
InChIKeyNHCOMEZLJSALQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-benzylamino)-cyclohexanol (CAS 1261232-01-2) – Core Identity and Scaffold Characteristics for Procurement Decisions


4-(2-Fluoro-benzylamino)-cyclohexanol (CAS 1261232-01-2) is a synthetic, fluorinated aminocyclohexanol derivative with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . The compound features a cyclohexanol core substituted at the 4-position with a 2-fluorobenzylamino group, placing a single fluorine atom at the ortho position of the pendant benzyl ring . It is commercially supplied as a versatile small molecule scaffold, typically at ≥95% purity, for use in medicinal chemistry and chemical biology research . Its structural architecture—combining a hydrogen-bond donor/acceptor amino-alcohol motif with a fluorinated aromatic ring—positions it as a modular intermediate for further functionalization in hit-to-lead and library synthesis programs .

Why 4-(2-Fluoro-benzylamino)-cyclohexanol Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Benzylamino-cyclohexanol Analogs


Within the 4-(benzylamino)-cyclohexanol compound class, the identity and position of aromatic substituents fundamentally alter physicochemical and pharmacological properties. The non-fluorinated parent 4-benzylamino-cyclohexanol (CAS 1019573-01-3, MW 205.30 g/mol) lacks the electron-withdrawing and lipophilicity-enhancing effects conferred by the ortho-fluorine atom, resulting in a computed logP difference of approximately +0.4 to +0.6 units for the 2-fluoro derivative . Regioisomeric variants—specifically the 3-fluoro (CAS 1366386-62-0) and 4-fluoro (CAS 1261231-28-0) analogs—differ in both electronic distribution across the aromatic ring and steric accessibility of the fluorine atom, which can alter hydrogen-bonding capacity, metabolic stability, and target engagement . Even the hydrochloride salt form (CAS 2193051-76-0) introduces differential aqueous solubility and handling characteristics that may be critical for specific assay or formulation conditions . These structural nuances mean that substitution of one analog for another without re-validation risks confounding SAR interpretation, altering reaction outcomes, or compromising batch-to-batch reproducibility in both discovery and process chemistry contexts.

Quantitative Differentiation Evidence for 4-(2-Fluoro-benzylamino)-cyclohexanol Versus Its Closest Structural Analogs


Ortho-Fluorine Substitution Increases Molecular Weight and Alters Physicochemical Profile Relative to Non-Fluorinated Parent

The introduction of a single ortho-fluorine atom on the benzyl ring increases the molecular weight from 205.30 g/mol (4-benzylamino-cyclohexanol) to 223.29 g/mol, a gain of +17.99 g/mol (+8.8%) . This substitution is expected to increase computed logP by approximately +0.4 to +0.6 units based on the well-characterized lipophilicity-enhancing effect of aromatic fluorine substitution in cyclohexanol scaffolds, though experimental logP values for the target compound remain unpublished [1]. The non-fluorinated analog has a reported density of 1.1±0.1 g/cm³ and boiling point of 339.2±35.0 °C; corresponding experimental data for the 2-fluoro derivative are not yet available in the public domain, representing a data gap for direct head-to-head comparison .

Medicinal Chemistry Physicochemical Profiling SAR Studies

Ortho-Fluoro Regioisomer Offers Distinct Electronic and Steric Properties Versus Para-Fluoro and Meta-Fluoro Analogs

The three fluoro-regioisomers of 4-(benzylamino)-cyclohexanol—ortho (2-fluoro, CAS 1261232-01-2), meta (3-fluoro, CAS 1366386-62-0), and para (4-fluoro, CAS 1261231-28-0)—share identical molecular formulas (C13H18FNO, MW 223.29) but differ in the position of the fluorine substituent on the aromatic ring . The ortho-fluoro substitution places the electronegative fluorine atom in closest proximity to the benzylic amine, enabling potential intramolecular F···H-N hydrogen-bond interactions that are geometrically inaccessible to the meta and para isomers [1]. The 4-fluoro (para) analog has InChI Key CEKDSILVRRSOTF-JOCQHMNTSA-N and is commercially available with defined hazard classification (GHS07, H302/H315/H319/H335) . The 3-fluoro (meta) analog (CAS 1366386-62-0) has a distinct InChI Key, reflecting its unique regioisomeric identity . These regioisomeric differences critically affect molecular recognition, with the ortho-fluoro derivative potentially exhibiting altered binding modes relative to its meta and para counterparts in target-based assays [1].

Medicinal Chemistry Regioisomer Differentiation Fluorine Chemistry

Pricing and Unit Economics Differentiate the 2-Fluoro Derivative from Non-Fluorinated and Para-Fluoro Analogs

Vendor pricing data reveals substantial cost differentials between analogs. The 4-(2-fluoro-benzylamino)-cyclohexanol (CAS 1261232-01-2) is quoted at approximately RMB 5,038 per 500 mg (≈$690 USD/500 mg) from Fluorochem, translating to ~$1,380/g . In contrast, the non-fluorinated 4-benzylamino-cyclohexanol (CAS 1019573-01-3) is priced at approximately RMB 11,572 per 1 g (~$1,585 USD/g) from the same supplier—making the fluoro derivative approximately 13% less expensive per gram despite the additional synthetic step required for fluorine incorporation . The para-fluoro regioisomer (CAS 1261231-28-0, Fluorochem product F090329) has pricing not currently available, indicating potential supply variability . The 2-fluoro derivative is also available from Leyan at 95% purity in 1 g, 5 g, and 10 g pack sizes , and from Chemsrc at 98% purity with a 10-day lead time . This multi-vendor availability and competitive pricing relative to the non-fluorinated parent make the ortho-fluoro derivative a cost-effective entry point for fluorinated SAR exploration.

Procurement Cost Analysis Chemical Sourcing

Hydrogen-Bond Donating Capacity Modulation by Intramolecular OH···F Interaction in Ortho-Fluorinated Cyclohexanol Scaffolds

Research on conformationally rigid fluorinated cyclohexanols has demonstrated that intramolecular OH···F hydrogen-bond (IMHB) interactions, which are geometrically feasible in ortho-fluorinated benzylamino-cyclohexanol conformers, attenuate the hydrogen-bond donating capacity (designated by pKAHY) of the hydroxyl group relative to non-fluorinated or para-fluorinated analogs where such interactions are precluded [1]. This attenuation arises because the fluorine atom competes as an intramolecular H-bond acceptor for the OH donor, reducing the hydroxyl group's availability for intermolecular H-bonding with solvents, biological targets, or chromatographic stationary phases. While this phenomenon has been quantitatively characterized for related cyclohexanol systems, direct pKAHY measurements for 4-(2-fluoro-benzylamino)-cyclohexanol specifically have not been published [1]. The effect is class-level inferred: ortho-fluoro aromatic substitution in benzylamino-cyclohexanol scaffolds is expected to produce a measurable reduction in experimental logP relative to predictions that ignore IMHB effects, as well as altered chromatographic retention behavior [2].

Physical Organic Chemistry Hydrogen Bonding Conformational Analysis

Versatile Small Molecule Scaffold with Dual Functionalization Handles for Library Synthesis

4-(2-Fluoro-benzylamino)-cyclohexanol is explicitly classified by suppliers as a 'versatile small molecule scaffold' . The compound contains two chemically orthogonal functionalization handles: a secondary amine (pKa ~9.5, nucleophilic) capable of acylation, sulfonylation, or reductive amination, and a secondary alcohol amenable to esterification, etherification, or oxidation . Its InChI Key (NHCOMEZLJSALQB-UHFFFAOYSA-N) and SMILES notation (C1CC(CCC1NCC2=CC=CC=C2F)O) confirm the connectivity and the presence of both functional groups . Compared to the non-fluorinated parent (4-benzylamino-cyclohexanol), which has the same dual-handle architecture but lacks the fluorine atom, the 2-fluoro derivative provides an additional spectroscopic handle (¹⁹F NMR) for reaction monitoring and product characterization . Compared to the HCl salt form (CAS 2193051-76-0), the free base offers greater solubility in organic solvents and avoids counterion interference in downstream reactions .

Chemical Biology Library Synthesis Hit-to-Lead

Recommended Research and Industrial Application Scenarios for 4-(2-Fluoro-benzylamino)-cyclohexanol Based on Quantitative Differentiation Evidence


Fluorine-Enabled SAR Exploration in Medicinal Chemistry Hit-to-Lead Programs

When a benzylamino-cyclohexanol scaffold has been identified as a hit and systematic exploration of fluorine substitution effects on potency, selectivity, and ADME properties is required, 4-(2-fluoro-benzylamino)-cyclohexanol (CAS 1261232-01-2) serves as the direct ortho-fluoro probe. Its +17.99 g/mol molecular weight increase and estimated +0.4 to +0.6 logP shift relative to the non-fluorinated parent (Section 3, Evidence 1) provide quantifiable differentiation for SAR interpretation. The compound is commercially available at ≥95% purity from multiple vendors with competitive pricing (~$1,380/g), making it cost-effective relative to the non-fluorinated analog (~$1,585/g) for parallel SAR matrix synthesis (Section 3, Evidence 3).

Regioisomeric Selectivity Profiling for Target Engagement Studies

For research programs requiring discrimination between ortho-, meta-, and para-fluoro substitution effects on biological target binding, 4-(2-fluoro-benzylamino)-cyclohexanol is the essential ortho-fluoro regioisomer. The ortho position places fluorine in proximity to the benzylic amine, enabling intramolecular F···H-N interactions that cannot be replicated by the meta-fluoro (CAS 1366386-62-0) or para-fluoro (CAS 1261231-28-0) analogs (Section 3, Evidence 2). Procuring all three regioisomers from distinct CAS-numbered sources ensures that any observed differences in biological activity can be unambiguously attributed to fluorine position rather than batch or supplier variability.

Diversity-Oriented Synthesis Utilizing Dual Functionalization Handles with ¹⁹F NMR Monitoring

In library synthesis or fragment elaboration workflows, the free base form of 4-(2-fluoro-benzylamino)-cyclohexanol offers two orthogonal derivatization handles (secondary amine and secondary alcohol) plus a built-in ¹⁹F NMR reporter for real-time reaction monitoring (Section 3, Evidence 5). This eliminates the need for external fluorine tags and avoids the additional synthetic step of free-basing required when using the hydrochloride salt (CAS 2193051-76-0). The compound's classification as a 'versatile small molecule scaffold' by commercial suppliers confirms its suitability for parallel synthesis applications.

Physicochemical Profiling of Ortho-Fluorine Effects on Hydrogen-Bonding and Permeability

For physical organic chemistry and biophysical research focused on quantifying intramolecular OH···F hydrogen-bond interactions and their consequences for membrane permeability, 4-(2-fluoro-benzylamino)-cyclohexanol provides a geometrically predisposed ortho-fluoro scaffold. The class-level evidence for attenuated H-bond donating capacity (pKAHY) in ortho-fluorinated cyclohexanols (Section 3, Evidence 4) supports its use as a model compound for studying fluorine-mediated conformational and solvation effects, with the non-fluorinated parent and para-fluoro analog serving as negative controls where OH···F IMHB is precluded.

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